A-cyclodextrin

Description

Historical Trajectory and Contemporary Relevance of Cyclodextrin (B1172386) Chemistry with Specific Focus on Alpha-Cyclodextrin (B1665218)

The journey of cyclodextrin chemistry began in 1891 when French pharmacist Antoine Villiers first described these crystalline substances, which he named "cellulosines". mdpi.comnih.gov Shortly after, from 1903 to 1911, the Austrian microbiologist Franz Schardinger, now considered a foundational figure in the field, isolated the specific bacteria responsible for their production and identified two distinct types, which he termed "crystalline dextrins." mdpi.comnih.gov These compounds were later named alpha-dextrin and beta-dextrin. youtube.com

In the 1930s, the work of Freudenberg and his colleagues was pivotal; they elucidated that cyclodextrins were cyclic oligosaccharides composed of glucose units. nih.govmdpi.com By the mid-1970s, the fundamental physicochemical characteristics of the natural cyclodextrins, including α-cyclodextrin, had been thoroughly characterized. wikipedia.orgnih.gov A critical breakthrough occurred in 1980 when Saenger discovered that the enzyme cyclodextrin glycosyltransferase (CGTase) was responsible for the cyclization reaction that converts starch into cyclodextrins, a discovery that enabled their mass production. mdpi.com

Today, α-cyclodextrin holds significant contemporary relevance. In the pharmaceutical industry, it is used to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. nih.govmdpi.comcognitivemarketresearch.com In the food industry, α-cyclodextrin is utilized as a soluble dietary fiber and for its ability to stabilize flavors and emulsifiers. alfachemic.comresearchgate.netresearchgate.net Its applications extend to environmental science, where it can be used to remove pollutants, and in the chemical industry as a versatile building block for creating complex supramolecular structures like rotaxanes. wikipedia.orgwikipedia.orgcognitivemarketresearch.com

Foundational Principles of Host-Guest Interactions within Alphthis compound Systems

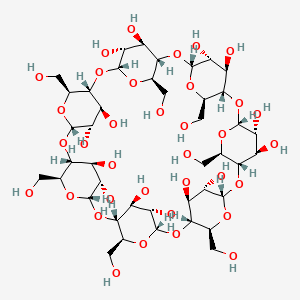

The ability of α-cyclodextrin to form host-guest complexes is central to its utility. uni-wuppertal.de The molecule's structure is key: it is a toroidal or cone-shaped ring of six glucose units. wikipedia.orgmdpi.com The exterior surface, lined with hydroxyl groups, is hydrophilic and water-soluble. wikipedia.orgmdpi.com In contrast, the interior cavity, rich in glycosidic oxygen bridges, is considerably less hydrophilic, creating a non-polar, hydrophobic environment. wikipedia.orgmdpi.comrsc.org

The formation of an inclusion complex is a dynamic process where a "guest" molecule, or a hydrophobic portion of it, displaces the water molecules residing within the α-cyclodextrin cavity. youtube.comuni-wuppertal.de This process is driven by several intermolecular forces:

Hydrophobic Interactions: The primary driving force is the tendency of the hydrophobic guest molecule to escape the aqueous environment and find refuge in the non-polar cavity of the α-cyclodextrin. uni-wuppertal.denih.gov

Van der Waals Forces: Once inside the cavity, weak, non-covalent van der Waals interactions contribute to the stability of the complex. nih.govrsc.org

Release of High-Energy Water: The water molecules within the cavity are in an energetically unfavorable state (enthalpically rich). Their release into the bulk solvent upon guest inclusion is an entropically and enthalpically favorable process that drives complex formation. uni-wuppertal.de

Hydrogen Bonding: While the interior is largely hydrophobic, hydrogen bonds can also play a role in stabilizing the complex, depending on the nature of the guest molecule. nih.govresearchgate.net

The success of complexation is highly dependent on steric factors, primarily the relative size and shape of the guest molecule and the host cavity. uni-wuppertal.de α-cyclodextrin, being the smallest of the common cyclodextrins, has a cavity diameter of approximately 4.7 to 5.3 Å, making it suitable for encapsulating small molecules, linear alkanes, or aromatic compounds. mdpi.comwisdomlib.org If the guest is too large, it cannot enter the cavity, and if it is too small, the intermolecular forces will be too weak to form a stable complex. uni-wuppertal.de The stoichiometry of these complexes is most often 1:1 (one guest molecule to one host molecule), although other ratios are possible. rsc.orgrsc.orgtandfonline.com

| Property | Alphthis compound (α-CD) | Betthis compound (B164692) (β-CD) | Gammthis compound (γ-CD) |

|---|---|---|---|

| Number of Glucose Units | 6 | 7 | 8 |

| Molecular Weight (g/mol) | 972.84 | 1134.98 | 1297.12 |

| Cavity Inner Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |

| Height of Torus (Å) | 7.9 | 7.9 | 7.9 |

| Aqueous Solubility at 25°C (g/100 mL) | 14.5 | 1.85 | 23.2 |

Data sourced from references wikipedia.orgmdpi.commdpi.com.

Disciplinary Breadth and Academic Significance of Alphthis compound in Modern Scientific Inquiry

The unique properties of α-cyclodextrin have established it as a subject of significant academic and industrial research across a broad spectrum of disciplines. Its biocompatibility and status as a natural product derived from starch contribute to its widespread appeal. nih.gov

Pharmaceutical Sciences: A primary area of investigation is in drug delivery. wikipedia.org Researchers utilize α-cyclodextrin to form inclusion complexes with hydrophobic drugs, thereby enhancing their aqueous solubility, stability, and bioavailability. nih.govmdpi.com Studies have demonstrated its ability to complex with various active pharmaceutical ingredients, including the antifungal drugs carbendazim (B180503) and thiabendazole, and oral antidiabetic drugs like glipizide (B1671590) and gliclazide. tandfonline.comresearchgate.net

Food Science and Nutrition: In the food industry, α-cyclodextrin is recognized for its role as a soluble dietary fiber. alfachemic.comresearchgate.net It can encapsulate fats, reducing their absorption, and has been shown to lower postprandial blood triglyceride levels. researchgate.netnih.gov It is also employed to protect volatile aromas and sensitive food additives, such as vitamins and natural pigments, from degradation. alfachemic.comuni-wuppertal.de

Supramolecular and Materials Chemistry: α-cyclodextrin is a fundamental building block in supramolecular chemistry. mdpi.com Scientists use it to construct mechanically interlocked molecular architectures, such as rotaxanes and catenanes, where the α-cyclodextrin ring is threaded onto a molecular "axle." wikipedia.org These structures are at the forefront of research into molecular machines and smart materials.

Biotechnology and Environmental Science: In biotechnology, α-cyclodextrin has been studied for its interactions with biological macromolecules like proteins, affecting their stability. mdpi.com Its ability to enhance water transport through aquaporins has also been investigated. aging-us.com In environmental applications, the capacity of cyclodextrins to encapsulate pollutants makes them useful for remediation efforts. cognitivemarketresearch.com

The academic significance of α-cyclodextrin is underscored by the continuous stream of scientific publications and patents exploring new applications and fundamental properties. nih.gov Its versatility ensures that it remains a molecule of high interest, bridging the gap between basic chemical principles and advanced technological applications.

| Guest Molecule(s) | Key Finding | Research Area |

|---|---|---|

| Carbendazim, Thiabendazole | Forms stable 1:1 inclusion complexes, increasing the fungicides' water solubility by 3.2-fold and 3.9-fold, respectively. tandfonline.com | Agricultural/Environmental Chemistry |

| Glipizide, Gliclazide | Formation of stable inclusion complexes is enhanced at pH 2, suggesting a strategy to improve the solubility of these antidiabetic drugs. researchgate.net | Pharmaceutical Science |

| Oligo(ethylene glycol) Methyl Ether Methacrylate (OEGMA) | Forms inclusion complexes with EO moieties, with the thermodynamics of inclusion varying with the oligomer's molecular weight. acs.org | Polymer/Materials Chemistry |

| α-Amino Acids | Forms 1:1 host-guest complexes, with binding forces including hydrophobic effects, van der Waals forces, and hydrogen bonding. rsc.orgrsc.org | Supramolecular Chemistry |

Structure

2D Structure

Properties

IUPAC Name |

(1R,3S,5S,6R,8S,10S,11R,13S,15S,16R,18R,20R,21S,23R,25R,26S,28R,30R,31S,33S,35S,36S,37S,38R,39R,40R,41R,42R,43R,44S,45S,46S,47S,48S,49S)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12+,13+,14+,15-,16-,17-,18+,19-,20+,21+,22-,23-,24-,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGYBXFWUBPSRW-UOFYCTJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]4[C@@H](O[C@H]([C@H]([C@@H]4O)O)O[C@H]5[C@@H](O[C@H]([C@H]([C@@H]5O)O)O[C@H]6[C@@H](O[C@H]([C@H]([C@@H]6O)O)O[C@H]7[C@@H](O[C@H]([C@H]([C@@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O35 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1135.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS] | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Cyclodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7585-39-9 | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptapentylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Alpha Cyclodextrin for Advanced Applications

Enzymatic Biosynthesis of Alpha-Cyclodextrin (B1665218)

The production of alphthis compound is an enzymatic process that relies on the specific action of certain enzymes on starch. sci-hub.st This biocatalytic approach is central to the industrial availability of alphthis compound.

Cyclodextrin (B1172386) Glycosyltransferase (CGTase) Specificity and Mechanism for Alphthis compound Production

Alphthis compound is synthesized from starch and related 1,4-alpha-D-glucans by the enzyme Cyclodextrin Glycosyltransferase (CGTase, EC 2.4.1.19). nih.govwikipedia.org CGTases are a unique class of enzymes within the glycosyl hydrolase family 13 that catalyze several reactions, including cyclization, coupling, disproportionation, and weak hydrolysis. nih.govwikipedia.org The primary reaction for cyclodextrin production is an intramolecular transglycosylation, known as cyclization, where the enzyme cleaves a linear starch chain and joins the two ends to form a circular oligosaccharide. wikipedia.orgcore.ac.uk

All CGTases produce a mixture of alpha-, beta-, and gamma-cyclodextrins. nih.gov However, they are classified as α-, β-, or γ-CGTases based on the predominant cyclodextrin they synthesize in the initial phase of the reaction. agriculturejournals.cz The specificity for producing alphthis compound, a ring of six glucose units, is determined by the enzyme's active site structure. nih.govnih.gov Key to this specificity are amino acid residues at various subsites of the enzyme's active site groove. nih.gov For instance, research has shown that subsite -7 can act as a steric hindrance to the formation of larger cyclodextrins like betthis compound (B164692). nih.gov By modifying this subsite, the enzyme's preference can be shifted. nih.gov The mechanism involves the binding of a linear sugar chain, cleavage to form a covalent glycosyl-enzyme intermediate, and subsequent intramolecular transglycosylation to form the cyclodextrin ring. nih.govresearchgate.net

Biotechnological Strategies for Enhancing Alphthis compound Production Yields

Several biotechnological strategies have been developed to increase the yield and specificity of alphthis compound production, addressing the challenge that most wild-type enzymes produce a mixture of cyclodextrins. nih.govnih.gov

Enzyme Engineering: Site-directed mutagenesis is a powerful tool to enhance α-CGTase specificity. By targeting specific amino acid residues in the active site, particularly at subsite -7, the formation of larger β- and γ-cyclodextrins can be sterically hindered. nih.gov This strategy effectively "masks" the subsite, leading to a significant increase in the proportion of alphthis compound produced. nih.govnih.gov For example, specific double mutants of CGTase from Paenibacillus macerans have demonstrated a notable increase in the ratio of alphthis compound to total cyclodextrin production compared to the wild-type enzyme. nih.govnih.gov

Table 1: Comparison of Wild-Type and Mutant CGTase from Paenibacillus macerans for α-Cyclodextrin Production

| Enzyme Variant | α-Cyclodextrin to Total Cyclodextrin Ratio | Reference |

|---|---|---|

| Wild-Type | 63.2% | nih.gov |

| R146A/D147P Double Mutant | 75.1% | nih.gov |

| R146P/D147A Double Mutant | 76.1% | nih.gov |

Process Optimization: The addition of complexing agents to the reaction mixture is a common industrial strategy. sci-hub.stnih.gov These agents, typically organic solvents like decanol (B1663958) or cyclohexane, selectively form insoluble inclusion complexes with a specific type of cyclodextrin. sci-hub.stnih.govgoogle.com The removal of alphthis compound from the solution via precipitation shifts the reaction equilibrium towards its production, reducing product inhibition and significantly enhancing the final yield. sci-hub.stnih.gov For instance, adding decanol can increase the alphthis compound yield to 50% even at high starch concentrations. nih.gov The choice of starch source can also influence yields, with some studies indicating amaranth (B1665344) starch is an excellent substrate. agriculturejournals.cz

Targeted Chemical Modification and Functionalization of Alphthis compound

The structure of alphthis compound, with its array of hydroxyl groups, offers a rich platform for chemical modification. frontiersin.org Such functionalization is crucial for tailoring its properties for specific advanced applications.

Regioselective Functionalization of Primary and Secondary Hydroxyl Groups in Alphthis compound

Alphthis compound possesses two types of hydroxyl groups: the primary hydroxyls at the C6 position on the narrow rim and the secondary hydroxyls at the C2 and C3 positions on the wider rim. encyclopedia.pubbiosynth.com The primary hydroxyl groups are generally more nucleophilic and accessible, making their modification relatively straightforward. encyclopedia.pub However, achieving regioselectivity—the modification of specific hydroxyl groups while leaving others untouched—is a significant chemical challenge due to the structural similarity of the glucose units. josephromo.com

Strategies for regioselective functionalization often exploit the different reactivity of the hydroxyl groups or employ protecting groups. encyclopedia.pubnih.gov

Primary Rim (C6-OH): Monosubstitution at the primary rim can be achieved through reactions like tosylation or by using bulky reagents that preferentially react at the less sterically hindered C6 position. nih.govwikipedia.org

Secondary Rim (C2-OH, C3-OH): The C2-hydroxyl is more acidic and reactive than the C3-hydroxyl. frontiersin.orgnih.gov Selective modification at the C2 position can be achieved through methods like regioselective transesterification with vinyl esters catalyzed by certain salts. researchgate.net Complex formation between the cyclodextrin and a reagent can also direct functionalization to the secondary rim. encyclopedia.pub Accessing the C3 position is more challenging and often requires multi-step synthetic routes, such as forming an epoxide intermediate from a 2-monotosylated cyclodextrin. encyclopedia.pub

Synthesis and Characterization of Alphthis compound Covalent Conjugates

Covalent conjugation involves attaching other molecules, such as polymers or peptides, to the alphthis compound scaffold to create hybrid materials with combined or enhanced properties. rsc.orgmdpi.com The synthesis of these conjugates relies on the functional groups introduced through regioselective modification. rsc.org

Common synthetic routes include esterification, where initiator moieties for polymerization are attached to the cyclodextrin's hydroxyl groups. rsc.org For example, alpha-halocarboxylic halides can be reacted with cyclodextrin to create initiators for Atom Transfer Radical Polymerization (ATRP). rsc.org Other methods involve coupling reactions with pre-functionalized cyclodextrins bearing groups like amines or azides. encyclopedia.pubmdpi.com

Characterization of these conjugates is essential to confirm their structure and purity. Standard techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the covalent linkages and the structure of the conjugate. nih.gov

Mass Spectrometry (e.g., MALDI-TOF): To determine the molecular weight and degree of substitution. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of new functional groups and bonds, such as ester carbonyls. nih.gov

Development of Alphthis compound-Based Polymer Architectures

Alphthis compound serves as a versatile building block for the construction of complex, high-molecular-weight polymer architectures. nih.govmdpi.com These materials can be broadly categorized based on how the cyclodextrin units are incorporated.

Covalently-Linked Polymers: In these architectures, alphthis compound is covalently bonded into the polymer structure.

Cross-linked Polymers (Nanosponges): Alphthis compound can be polymerized using crosslinking agents like epichlorohydrin (B41342) or diisocyanates to form three-dimensional networks. nih.govmdpi.comfujifilm.com These materials are often insoluble and possess a high density of cyclodextrin cavities, making them suitable for absorption applications. nih.govfujifilm.com

Multi-arm Star Polymers: By functionalizing all the hydroxyl groups on the cyclodextrin with polymerization initiators, the cyclodextrin can act as a central core from which multiple polymer arms can be grown. rsc.org This "core-first" approach allows for the synthesis of well-defined star-shaped polymers. rsc.orgmdpi.com

Pendant Polymers: Alphthis compound units can be attached as side chains to a pre-existing linear polymer backbone. rsc.orgmdpi.com This is typically achieved by first synthesizing a monomeric cyclodextrin derivative which is then copolymerized. mdpi.com

Supramolecular Polymers: These architectures are based on non-covalent host-guest interactions.

Polypseudorotaxanes and Polyrotaxanes: These form when multiple alphthis compound rings are threaded onto a linear polymer chain, such as poly(ethylene glycol). nih.gov The formation occurs in two stages: first, the polymer chain threads into the cyclodextrin cavities, and second, hydrogen bonding between adjacent cyclodextrin molecules leads to crystallization and the formation of a physically crosslinked network or hydrogel. nih.gov

Table 2: Architectures of Alphthis compound-Based Polymers

| Architecture | Description | Linkage Type | Key Synthetic Approach | Reference |

|---|---|---|---|---|

| Cross-linked Network | 3D polymer network with CD units as junctions. | Covalent | Polymerization of CD with a crosslinking agent (e.g., epichlorohydrin). | nih.govmdpi.com |

| Star Polymer | Multiple polymer chains radiating from a central CD core. | Covalent | "Core-first" polymerization from a multi-functionalized CD initiator. | rsc.orgmdpi.com |

| Pendant Polymer | CD units attached as side groups to a polymer backbone. | Covalent | Polymerization of a CD-containing monomer. | rsc.orgmdpi.com |

| Polypseudorotaxane | CD rings threaded onto a linear polymer chain. | Non-covalent | Self-assembly of CDs and a suitable guest polymer in solution. | nih.gov |

Mechanochemical and Green Chemistry Approaches in Alphthis compound Derivatization

The derivatization of alphthis compound (α-CD) is increasingly guided by the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances, energy-intensive processes, and waste generation. mdpi.comnih.gov These approaches not only minimize environmental impact but also often lead to improved reaction efficiency, higher yields, and the development of novel derivatives that are difficult to obtain through conventional methods. mdpi.comnih.gov Key green strategies include mechanochemistry, particularly solvent-free ball milling, and ultrasound-assisted synthesis. mdpi.comfrontiersin.org

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical energy, such as grinding, shearing, or milling, to initiate and sustain chemical reactions. mdpi.com This technique often proceeds in the absence of solvents, making it an inherently greener and more economical alternative to traditional solution-based syntheses. nih.gov High-energy ball milling (HEBM) in a planetary ball mill is a prominent mechanochemical method used for cyclodextrin derivatization. mdpi.comrsc.org The limited molecular movement in the solid state allows for the preparation of CD derivatives with high reagent utilization and can suppress unwanted side reactions like hydrolysis. mdpi.comnih.gov

A significant application of this solvent-free approach is the synthesis of α-cyclodextrin-based nanosponges (α-CD-NS). mdpi.com These are hyper-crosslinked, porous polymer networks with potential applications as molecular scavengers. In a typical synthesis, α-cyclodextrin is cross-linked with a reagent like N,N'-carbonyldiimidazole (CDI) in a planetary ball mill. mdpi.comnih.gov This one-step, solvent-free process has been successfully scaled up, demonstrating its viability for larger-scale production. mdpi.comnih.gov After the reaction, a washing step, often with water, is necessary to remove byproducts such as imidazole. nih.gov

Another example of mechanochemical derivatization is the formation of pseudopolyrotaxanes, often referred to as "molecular necklaces." mdpi.com These supramolecular structures are formed by grinding α-cyclodextrin powder with a polymer like polyethylene (B3416737) glycol (PEG). mdpi.com The process involves the threading of the polymer chain through the α-CD cavities, driven by the mechanical force of grinding and stabilized by hydrogen bonds between adjacent macrocycles. mdpi.com

| Reaction Type | Reactants | Method | Key Conditions | Outcome | Reference(s) |

| Nanosponge Formation | α-cyclodextrin, N,N'-carbonyldiimidazole (CDI) | Planetary Ball Milling | Solvent-free, 1:4 molar ratio (α-CD:CDI), 3h reaction time | Formation of cross-linked α-CD nanosponges (α-CD-NS). A green, scalable method. | mdpi.comnih.gov |

| Pseudopolyrotaxane Formation | α-cyclodextrin, Polyethylene Glycol (PEG) | Grinding | Solvent-free, solid-state reaction | Spontaneous threading of PEG through α-CD cavities to form supramolecular "molecular necklace" structures. | mdpi.com |

Other Green Chemistry Methodologies

Beyond mechanochemistry, other techniques align with green principles for α-CD derivatization.

Ultrasound-Assisted Synthesis: Sonication is an environmentally friendly process that uses the energy from acoustic cavitation to promote chemical reactions. frontiersin.org This method can be applied to the crosslinking of cyclodextrins with suitable linkers, often in the absence of solvents, to form nanosponges. frontiersin.orggoogle.com The application of ultrasonic vibration can yield spherical, uniform particles. frontiersin.org While many documented examples focus on β-cyclodextrin, the principle is applicable to α-cyclodextrin derivatization. Ultrasound is also employed as a green technique to assist in the extraction of various compounds using cyclodextrins as complexing agents. nih.govencyclopedia.pub

Enzymatic Processes: The production of the parent α-cyclodextrin itself is a cornerstone of green carbohydrate chemistry. It is produced from the enzymatic degradation of starch by the enzyme cyclodextrin glycosyltransferase (CGTase), which originates from various bacteria. researchgate.netnih.govrsc.org This enzymatic conversion is highly specific and avoids the harsh reagents and conditions typical of traditional chemical synthesis. While the primary role of enzymes is in the production of the α-CD starting material, using cyclodextrins as scaffolds for artificial enzymes is also an area of research. researchgate.net

Green Solvents: The use of water as a reaction medium is a fundamental tenet of green chemistry. α-cyclodextrin's water solubility makes it an ideal candidate for aqueous-phase reactions. alfachemic.com Furthermore, cyclodextrins can act as phase-transfer catalysts, forming host-guest inclusion complexes with hydrophobic molecules and increasing their solubility in water, thereby enabling reactions to proceed efficiently in an aqueous environment without the need for organic solvents. alfachemic.com

Advanced Studies on Alpha Cyclodextrin Host Guest Complexation Dynamics and Thermodynamics

Fundamental Principles Governing Alpha-Cyclodextrin (B1665218) Inclusion Complex Formation

The formation of inclusion complexes between α-CD and guest molecules is driven by a combination of non-covalent interactions. mdpi.comresearchgate.netnih.govresearchgate.net These interactions facilitate the encapsulation of a guest molecule, or a portion of it, within the hydrophobic cavity of the α-CD host. mdpi.comoatext.comresearchgate.net The geometric compatibility between the α-CD cavity and the guest molecule is a key factor in successful complex formation. oatext.comrsc.org

Energetic Contributions: Hydrophobic Effect, Hydrogen Bonding, Van der Waals Forces, and Electrostatic Interactions in Alphthis compound Complexes

Several energetic contributions contribute to the stability of α-CD inclusion complexes:

Hydrophobic Effect: The displacement of high-energy water molecules from the relatively non-polar α-CD cavity by a less polar guest molecule is often considered a primary driving force in aqueous solutions. oatext.comresearchgate.netresearchgate.netrsc.orgacs.orguni-wuppertal.deuliege.benih.gov This process leads to an increase in the entropy of the system as the ordered water molecules are released into the bulk solvent. uni-wuppertal.denih.gov

Van der Waals Forces: Attractive Van der Waals interactions occur between the non-polar interior of the α-CD cavity and the non-polar or less polar regions of the guest molecule when they are in close proximity within the inclusion complex. mdpi.comoatext.comresearchgate.netnih.gov These forces contribute favorably to the enthalpy of complex formation. researchgate.net

Hydrogen Bonding: Hydrogen bonds can form between the hydroxyl groups on the rims of the α-CD molecule and polar functional groups on the guest molecule. mdpi.comoatext.comresearchgate.netnih.gov These interactions, particularly with the primary and secondary hydroxyl groups located on the narrow and wide rims, respectively, can further stabilize the complex. researchgate.net

Electrostatic Interactions: Electrostatic interactions, such as those between charged or polar groups on the host and guest molecules, can also play a role in complex formation, although their contribution can be shielded by the solvent in aqueous solutions. mdpi.comresearchgate.netnih.govuliege.be

Stoichiometric Relationships in Alphthis compound Host-Guest Systems

The stoichiometry of α-CD host-guest complexes refers to the molar ratio of α-CD molecules to guest molecules in the inclusion complex. The most common stoichiometry observed for α-CD is 1:1, where one α-CD molecule encapsulates one guest molecule. oatext.comrsc.orgresearchgate.netnih.govmdpi.com This 1:1 ratio is typically observed when the size of the guest molecule is well-suited to fit within the α-CD cavity. oatext.commdpi.com

However, other stoichiometries, such as 2:1 (two α-CD molecules per guest) or 1:2 (one α-CD molecule per two guests), can also occur, particularly with guest molecules that are larger or have specific structural features that allow for interaction with more than one α-CD cavity or for two guest molecules to be accommodated by one α-CD. oatext.comresearchgate.netmdpi.commdpi.com The specific stoichiometry formed depends on the relative sizes and shapes of the host and guest, as well as the experimental conditions. mdpi.com Techniques like Job's plot from UV-Vis spectroscopy and conductometric studies can be used to determine the stoichiometry of the inclusion complex. nih.govresearchgate.net

Quantitative Thermodynamic Characterization of Alphthis compound Complexation

Quantitative thermodynamic studies provide valuable insights into the driving forces and stability of α-CD inclusion complexes. Techniques such as isothermal titration calorimetry (ITC) and UV-Vis spectroscopy are commonly employed to determine key thermodynamic parameters. nih.govresearchgate.netresearchgate.netniscpr.res.in

Determination and Interpretation of Stability Constants for Alphthis compound Host-Guest Systems

The stability constant (also known as the association constant or formation constant, Ka or Kf) is a quantitative measure of the equilibrium between the free host and guest molecules and the formed inclusion complex. nih.govmdpi.comnih.gov A higher stability constant indicates a greater affinity between the host and guest and a more stable complex. innovareacademics.in

Stability constants for α-CD host-guest systems can be determined using various experimental techniques, including UV-Vis spectroscopy, fluorescence spectroscopy, surface tension measurements, and isothermal titration calorimetry (ITC). nih.govmdpi.comresearchgate.netresearchgate.netinnovareacademics.inijournalse.org The interpretation of stability constants helps to understand the strength of the host-guest interaction and how it is influenced by factors such as temperature, pH, and the chemical structure of the guest molecule. nih.govinnovareacademics.in For a simple 1:1 complexation, the stability constant (K) can be defined by the equilibrium:

α-CD + Guest <=> [α-CD · Guest]

The stability constant is then given by:

K = [[α-CD · Guest]] / ([α-CD] * [Guest])

where the brackets denote the equilibrium concentrations of the species. niscpr.res.in

Data from research studies often present stability constants for various α-CD host-guest systems, illustrating the range of affinities depending on the guest molecule. For example, studies have reported stability constants for α-CD complexes with amino acids, bolaform surfactants, and volatile compounds, demonstrating the variability based on guest structure and experimental conditions. rsc.orgmdpi.comresearchgate.netresearchgate.net

Elucidation of Enthalpic and Entropic Driving Forces in Alphthis compound Complex Formation

Thermodynamic parameters, specifically the changes in enthalpy (ΔH) and entropy (ΔS), provide deeper insights into the driving forces behind α-CD complex formation. These parameters are typically determined from the temperature dependence of the stability constant using the Van't Hoff equation, or directly through techniques like ITC. researchgate.netniscpr.res.innih.govmdpi.com

The Gibbs free energy change (ΔG) for complex formation is related to ΔH and ΔS by the equation:

ΔG = ΔH - TΔS

where T is the absolute temperature. A negative ΔG indicates a spontaneous complex formation. researchgate.netmdpi.com

The signs and magnitudes of ΔH and ΔS reveal the nature of the dominant interactions.

A negative ΔH suggests that the complex formation is an exothermic process, often associated with favorable interactions such as Van der Waals forces and hydrogen bonding. researchgate.netuni-wuppertal.deniscpr.res.inmdpi.com

A positive ΔS indicates an increase in the disorder of the system, which is characteristic of processes where ordered solvent molecules (like water in the α-CD cavity) are released upon guest binding (hydrophobic effect). uni-wuppertal.denih.govniscpr.res.in

Studies on α-CD complexation have shown that the process can be driven by different combinations of enthalpic and entropic contributions depending on the guest molecule. For instance, the displacement of high-energy water from the α-CD cavity can contribute significantly to a negative enthalpy change. acs.orguni-wuppertal.de While the hydrophobic effect is often associated with a positive entropy change, some α-CD complexation processes, particularly with certain guests like amino acids or bolaform surfactants, can exhibit negative entropy changes, which may be related to the state of water inside the cavity or conformational changes. nih.govresearchgate.netuc.pt The interplay between enthalpy and entropy can also lead to enthalpy-entropy compensation effects. researchgate.netnih.gov

Here is an illustrative example of thermodynamic data from a hypothetical study (actual values vary depending on the guest and conditions):

| Guest Molecule | Temperature (°C) | Ka (M-1) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Guest A | 25 | 500 | -15.4 | -20.1 | -15.8 |

| Guest B | 25 | 1500 | -18.3 | -5.2 | 43.9 |

Note: This table presents hypothetical data for illustrative purposes only and does not represent specific experimental results.

Illustrative Thermodynamic Data Table

| Guest Molecule | Temperature (°C) | Ka (M-1) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Guest A | 25 | 500 | -15.4 | -20.1 | -15.8 |

| Guest B | 25 | 1500 | -18.3 | -5.2 | 43.9 |

Mechanistic and Kinetic Investigations of Alphthis compound Inclusion Processes

Mechanistic and kinetic studies explore the pathway and rate at which α-CD inclusion complexes form and dissociate. These investigations provide insights into the dynamic nature of the host-guest interaction.

Kinetic studies can involve techniques that monitor the change in concentration of the host, guest, or complex over time. Methods such as stopped-flow spectroscopy, NMR, and chromatographic techniques can be used to determine the rates of association and dissociation. researchgate.netnih.govresearchgate.net

The kinetics of α-CD complexation can be influenced by factors such as the size and shape of the guest, the flexibility of the α-CD ring, and the solvent environment. For example, studies have investigated the release kinetics of guest molecules from α-CD complexes under different conditions, such as varying temperature and humidity. researchgate.net The threading of a guest molecule into the α-CD cavity and the subsequent rearrangement of water molecules and the cyclodextrin (B1172386) structure are key steps in the inclusion process. nih.govmdpi.comnih.gov

Research findings indicate that the kinetics of α-CD complexation can be relatively slow in some cases, potentially associated with activation energies for both association and dissociation, particularly when the guest molecule has features that hinder its entry or exit from the cavity. researchgate.net Studies using techniques like ultrasonic measurements have proposed multi-step mechanisms for the formation of cyclodextrin inclusion complexes. pan.pl

Understanding the kinetics of complex formation and dissociation is essential for applications where the rate of guest release or binding is critical, such as in controlled drug delivery or chemical sensing.

Investigating the Molecular Recognition Specificity of the Alphthis compound Cavity

The molecular recognition specificity of alphthis compound (-CD) is intrinsically linked to the unique structural characteristics of its hydrophobic cavity and the interplay of various non-covalent interactions with potential guest molecules. -CD is a cyclic oligosaccharide composed of six -D-glucopyranose units linked by -1,4-glycosidic bonds, forming a truncated cone structure. mdpi.comuni-wuppertal.debiosynth.commdpi.com The exterior surface of the torus is hydrophilic due to the presence of hydroxyl groups, while the interior cavity is predominantly hydrophobic, lined by the glycosidic oxygen bridges and C-H bonds. mdpi.combiosynth.commdpi.com

The dimensions of the -CD cavity are critical determinants of its molecular recognition capabilities. The cavity has a reported depth of approximately 0.79 nm (7.9 Å) and an internal diameter ranging from 0.47 to 0.53 nm (4.7 to 5.3 Å). mdpi.comuni-wuppertal.debiosynth.com This relatively small cavity size compared to beta- (-CD) and gamma-cyclodextrins (-CD) dictates that -CD preferentially accommodates smaller guest molecules or specific moieties of larger molecules that can fit within its confines. biosynth.comsigmaaldrich.com

Molecular recognition within the -CD cavity is primarily driven by the favorable displacement of high-energy water molecules from the hydrophobic cavity by a less polar guest molecule, coupled with van der Waals interactions and hydrophobic effects between the guest and the cavity walls. sigmaaldrich.comuni-wuppertal.de Other non-covalent forces, such as hydrogen bonding and electrostatic interactions, particularly with the hydroxyl groups at the rims of the cyclodextrin, can also contribute to the binding affinity and specificity. uni-wuppertal.decdnsciencepub.com

Detailed research findings highlight the selective binding behavior of -CD towards various guest molecules. Studies investigating the interaction of -CD with nucleic acid bases and their derivatives revealed selective complexation with uracil, cytosine, and caffeine, while adenine (B156593) and thymine (B56734) showed less interaction. researchgate.net This selectivity is influenced by the structural compatibility between the guest molecule and the -CD cavity, as well as the solvation of the reactants. researchgate.net

The molecular recognition of -CD towards chiral amino acids has also been explored. Using methyl orange as a molecular probe, spectrophotometry studies demonstrated that the recognition ability is dependent on the inclusion formation constants. nih.gov The order of recognition for aromatic amino acids was found to be DL-tryptophan > L-tryptophan > L-phenylalanine > L-tyrosine DL-beta-3,4-dihydroxy-phenylalanine. For aliphatic amino acids, the order was L-iso-leucine > L-leucine L-methionine DL-methionine > D-leucine. nih.gov This indicates that both the size/shape and the chirality of the guest molecule play a role in the binding specificity.

Thermodynamic studies provide further insights into the driving forces behind -CD complexation. The inclusion process is often found to be exothermic and enthalpy-driven, accompanied by a negative or minor positive entropic contribution. mdpi.comresearchgate.netnih.govnih.gov This suggests that favorable interactions (enthalpy) within the cavity are key, while the ordering of molecules upon complex formation can lead to a decrease or slight increase in entropy. mdpi.comnih.gov

Conductometric methods have been employed to study the complexation of -CD with sodium salts of phenolic acid derivatives, such as trans-4-hydroxycinnamic acid, trans-3,4-dihydroxycinnamic acid, trans-4-hydroxy-3-methoxycinnamic acid, and trans-3-phenylacrylic acid. nih.gov These studies determined complexation constants () and thermodynamic parameters (, , and ), confirming the spontaneous and exothermic nature of the inclusion process for these guests. nih.gov

The binding affinity of -CD can also be influenced by the conformational state of the guest molecule. For instance, studies with azobenzene (B91143), a photoswitchable molecule, showed a significant difference in binding affinity between its trans and cis isomers with -CD. The association constant () for the -CD/trans-azobenzene pair was estimated to be around 2000 M, while the value for the complexation with the cis-form was found to be much lower, around 35 M. nih.gov This highlights the cavity's sensitivity to the shape and size changes of the guest.

Experimental techniques such as NMR spectroscopy, ITC, UV-Vis absorption, and voltammetry are commonly used to characterize -CD inclusion complexes and quantify binding parameters. cdnsciencepub.comnih.govnih.govnih.govmdpi.combeilstein-journals.orgresearchgate.netosti.gov These methods allow for the determination of stoichiometry (often 1:1 for -CD with appropriately sized guests), binding constants, and thermodynamic values, providing a detailed picture of the molecular recognition process. mdpi.comcdnsciencepub.combeilstein-journals.orgresearchgate.netnih.gov

The following table summarizes some representative binding data for -CD with various guest molecules, illustrating the range of affinities and thermodynamic contributions observed in different studies.

| Guest Molecule | Method | Temperature (°C) | Binding Constant ($K$ or $K_a$, M$^{-1}$) | $\Delta G^\circ$ (kcal/mol) | $\Delta H^\circ$ (kcal/mol) | $\Delta S^\circ$ (cal/mol·K) | Citation |

|---|---|---|---|---|---|---|---|

| Uracil | Calorimetry | 25 | - | - | - | - | researchgate.net |

| Cytosine | Calorimetry | 25 | - | - | - | - | researchgate.net |

| Caffeine | Calorimetry | 25 | - | - | - | - | researchgate.net |

| Nalidixic acid | Voltammetry | - | 10$^{2.60}$ ($\approx$ 398) | -3.54 | - | - | cdnsciencepub.com |

| DL-tryptophan | Spectrophotometry | - | High (relative) | - | Negative | Negative or minor positive | nih.gov |

| L-tryptophan | Spectrophotometry | - | Moderate (relative) | - | Negative | Negative or minor positive | nih.gov |

| L-phenylalanine | Spectrophotometry | - | Lower (relative) | - | Negative | Negative or minor positive | nih.gov |

| trans-Azobenzene | 1H-NMR | - | $\approx$ 2000 | - | - | - | nih.gov |

| cis-Azobenzene | 1H-NMR | - | $\approx$ 35 | - | - | - | nih.gov |

| Sodium trans-cinnamate | Conductometry | 15 | 128.8 | -2.86 | - | - | nih.gov |

| Sodium trans-cinnamate | Conductometry | 25 | 94.5 | -2.70 | - | - | nih.gov |

| Sodium trans-cinnamate | Conductometry | 35 | 68.3 | -2.53 | - | - | nih.gov |

| Sodium trans-4-hydroxycinnamate | Conductometry | 25 | 173.1 | -3.05 | - | - | nih.gov |

| Sodium trans-3,4-dihydroxycinnamate | Conductometry | 25 | 130.2 | -2.87 | - | - | nih.gov |

| Sodium trans-4-hydroxy-3-methoxycinnamate | Conductometry | 25 | 150.6 | -2.96 | - | - | nih.gov |

| N2O | Solid-gas sorption | - | - | - | - | - | mdpi.com |

Note: Relative binding affinities are indicated where quantitative constants were not explicitly provided in the source snippet. Thermodynamic parameters are listed where available.

Sophisticated Analytical and Spectroscopic Characterization of Alpha Cyclodextrin Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Alpha-Cyclodextrin (B1665218) and Its Complexes

NMR spectroscopy is a powerful tool for the structural elucidation of α-CD and its inclusion complexes in solution. nih.govnih.govoatext.com It provides detailed information about the environment of individual atoms and their interactions, which is essential for confirming complex formation and determining the stoichiometry and spatial arrangement of host and guest molecules. nih.govnih.govresearchgate.net

One-Dimensional and Two-Dimensional NMR Techniques in Probing Alphthis compound Inclusion Phenomena

One-dimensional (1D) 1H NMR spectroscopy is frequently used to investigate the formation of α-CD inclusion complexes. Changes in the chemical shifts of α-CD protons, particularly those located within or at the edge of the cavity (H-3, H-5, and H-6), upon the addition of a guest molecule are indicative of inclusion. nih.govresearchgate.net Upfield or downfield shifts of these protons suggest that the guest molecule is located within the hydrophobic cavity, influencing the magnetic environment of the α-CD protons. nih.govresearchgate.net

Two-dimensional (2D) NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable for confirming the spatial proximity between host and guest molecules within the inclusion complex. tottori-u.ac.jpnih.govnih.govmdpi.com Cross-peaks observed between protons of the α-CD cavity and protons of the guest molecule in ROESY or NOESY spectra provide direct evidence of the guest's inclusion within the cavity. nih.govnih.govmdpi.com These experiments can also help to elucidate the orientation and depth of penetration of the guest molecule inside the α-CD cavity. nih.govnih.gov

For instance, 2D NMR methods, specifically ROESY experiments, have been used to confirm the inclusion of guest molecules inside the α-CD cavity and propose detailed spatial configurations for inclusion complexes, such as those formed between 2α-cyclodextrin and aliphatic monofunctional molecules like 1-octanethiol, 1-octylamine, and 1-nonanoic acid. nih.gov

Chemical Shift Perturbation Analysis and Conformational Studies of Alphthis compound Complexes

Chemical shift perturbation (CSP) analysis involves monitoring the changes in the chemical shifts of host (α-CD) and guest nuclei upon complex formation. These perturbations provide insights into the specific interactions occurring between the host and guest molecules and can help map the binding interface. rsc.org Significant changes in the chemical shifts of the internal protons (H-3 and H-5) of α-CD are typically observed upon guest encapsulation, reflecting the altered electronic environment due to the presence of the guest within the cavity. nih.gov

NMR can also be used to study the conformation and dynamics of α-CD and its complexes. Studies using techniques like relaxation dispersion can reveal dynamic processes, such as the "breathing" motion of the macrocycle. nih.gov Solid-state NMR, including CP/MAS NMR, has been applied to study crystalline and amorphous α-CD inclusion complexes, providing information on changes in crystallinity and chemical shifts that confirm the inclusion process. nih.govresearchgate.net Solid-state 13C NMR chemical shifts, particularly for C1 and C4 carbons, can be indicative of the conformational breadth around the α-CD macrocycle. nih.gov

For example, 1H NMR studies have shown that the addition of moringin (B1218149) to α-CD leads to upfield and downfield chemical shift variations on H3 and H5 protons, consistent with the formation of an inclusion complex. nih.gov The average association constant for the α-CD/moringin complex was determined to be 1300 M⁻¹ at 300 K based on chemical shift changes of moringin protons. nih.gov

Here is a sample table illustrating typical 1H NMR chemical shift changes observed for α-CD protons upon complexation:

| α-CD Proton | Chemical Shift (Pure α-CD, ppm) | Chemical Shift (Complexed α-CD, ppm) | Chemical Shift Perturbation (Δδ, ppm) |

| H-1 | ~4.8-5.0 | Slightly shifted | Small |

| H-2 | ~3.4-3.6 | Slightly shifted | Small |

| H-3 | ~3.7-4.0 | Significant shift (upfield or downfield) | Large |

| H-4 | ~3.4-3.6 | Slightly shifted | Small |

| H-5 | ~3.7-4.0 | Significant shift (upfield or downfield) | Large |

| H-6 | ~3.6-3.9 | Shifted | Moderate |

Note: Specific chemical shift values and perturbations are highly dependent on the guest molecule and experimental conditions.

Vibrational Spectroscopies: Fourier Transform Infrared (FTIR) and Raman Spectroscopy in Alphthis compound Research

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are valuable for characterizing α-CD and its inclusion complexes, particularly in the solid state. mdpi.combeilstein-journals.orgnih.govnih.govubbcluj.ro These methods probe the vibrational modes of molecules, and changes in peak positions, intensities, and shapes upon complex formation can indicate host-guest interactions and structural modifications. mdpi.comnih.govnih.gov

FTIR spectroscopy can reveal changes in the characteristic vibrational bands of both α-CD and the guest molecule upon inclusion. Shifts or alterations in bands corresponding to O-H stretching vibrations of α-CD, or functional groups of the guest molecule, can provide evidence of complex formation and the types of interactions involved, such as hydrogen bonding. nih.govnih.gov

Raman spectroscopy complements FTIR, often providing information about different vibrational modes. Changes in the Raman spectra of the guest molecule, particularly those related to bonds that are likely to interact with the α-CD cavity, can indicate inclusion. beilstein-journals.orgnih.govnih.gov Low-frequency Raman spectroscopy can be particularly useful for analyzing solid-state inclusion complexes, revealing differences not always apparent in conventional Raman spectra. researchgate.net

For example, studies on R(+)-α-lipoic acid (RALA) complexes with cyclodextrins, including α-CD, used FT-IR and Raman analyses to elucidate the complex structures. nih.govnih.gov The FT-IR results showed shifts in the C=O stretching vibration of RALA upon complexation, while Raman spectra showed significant weakening or disappearance of S-S and C-S stretching vibrations of RALA, indicating host-guest interactions. nih.govnih.gov In another study, FTIR-ATR and Raman experiments demonstrated that the region of C=C bond vibrations of the guest molecule pemetrexed (B1662193) was an excellent indicator of complex formation with cyclodextrins, including α-CD. beilstein-journals.org Slight shifting in these bands for the α-CD/pemetrexed complex suggested the guest molecules were located outside the α-CD structures. beilstein-journals.org

X-ray Diffraction and Crystallography for Solid-State Analysis of Alphthis compound and Its Inclusion Compounds

X-ray diffraction (XRD) and crystallography are essential techniques for determining the solid-state structure of α-CD and its inclusion compounds. mdpi.comoatext.comubbcluj.roresearchgate.netuni-goettingen.de Powder X-ray diffraction (PXRD) patterns of inclusion complexes often differ significantly from those of the physical mixture of the host and guest, providing evidence of complex formation and changes in the crystalline structure. researchgate.netmdpi.comubbcluj.ro

Single-crystal X-ray diffraction can provide detailed atomic-resolution structures of α-CD inclusion complexes, revealing the precise arrangement of the guest molecule within the α-CD cavity and the packing of the complexes in the crystal lattice. researchgate.netuni-goettingen.de This information is crucial for understanding the nature of host-guest interactions and the stoichiometry of the complex in the solid state. researchgate.net α-CD inclusion compounds can crystallize in different packing arrangements, such as channel or cage structures, depending on the guest molecule and crystallization conditions. researchgate.net

Studies using X-ray crystallography have revealed that α-CD can form inclusion complexes with a 2:1 host-guest stoichiometry, where two α-CD molecules encapsulate one guest molecule. nih.govresearchgate.net For example, the crystal structures of α-cyclodextrin complexes with (R)- and (S)-camphor enantiomers revealed that one guest molecule is accommodated inside the cavity formed by a head-to-head α-cyclodextrin dimer. researchgate.net PXRD analysis has also been used to confirm the inclusion process of alkylthiols into α-cyclodextrin molecules, showing a basic host structure similar to typical channel-type cyclodextrin (B1172386) inclusion compounds. researchgate.net

Calorimetric Techniques for Investigating Alphthis compound Complexation Thermodynamics

Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), are widely used to study the thermodynamics of α-CD complexation. oatext.comubbcluj.roresearchgate.netnih.govresearchgate.netscilit.commdpi.com ITC directly measures the heat evolved or absorbed during the binding process, allowing for the determination of key thermodynamic parameters such as the association constant (K), enthalpy change (ΔH), and stoichiometry of the complex. nih.govscilit.commdpi.com From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing insights into the driving forces behind complex formation. scilit.commdpi.com

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to investigate the thermal stability of α-CD and its complexes and to detect changes in melting point or glass transition temperature upon complexation, which can indicate the formation of a new solid phase. mdpi.comubbcluj.romdpi.com

Calorimetric titrations have been performed to study the complex formation between α-cyclodextrin and various guest molecules, including ionic surfactants and alkylamines. nih.govresearchgate.net These studies have provided valuable thermodynamic data, revealing the influence of guest structure and experimental conditions on the stability and nature of the complexes formed. nih.govresearchgate.net For instance, ITC studies on the interaction of α-CD with ionic surfactants have allowed for the estimation of thermodynamically consistent temperature dependence of the equilibrium constant, enthalpy, and heat capacity for the sequential formation of 1:1 and 2:1 α-CD-surfactant inclusion complexes. nih.gov

Here is an example of how thermodynamic data from ITC can be presented:

| Guest Molecule | Stoichiometry (α-CD:Guest) | Association Constant (K, M⁻¹) | Enthalpy Change (ΔH, kJ/mol) | Entropy Change (ΔS, J/mol·K) | Gibbs Free Energy Change (ΔG, kJ/mol) |

| Guest A | 1:1 | Value 1 | Value 2 | Value 3 | Value 4 |

| Guest B | 2:1 | Value 5 | Value 6 | Value 7 | Value 8 |

Note: The values in this table are illustrative and would be experimentally determined for specific guest molecules.

Chromatographic and Electrophoretic Methods for Alphthis compound Analysis and Separation

Chromatographic and electrophoretic methods are widely used for the analysis, separation, and purification of α-CD and its derivatives, as well as for studying their interactions with guest molecules. chromatographyonline.comchromatographyonline.comoatext.commdpi.comresearchgate.net Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) can be employed.

In chromatography, α-CD or its modified forms can be used as stationary phases or mobile phase additives to separate various compounds based on their ability to form inclusion complexes. This is particularly useful for the separation of isomers and enantiomers, as the differential interactions with the chiral α-CD cavity can lead to differential retention times. chromatographyonline.comchromatographyonline.com

Capillary electrophoresis is another powerful technique where α-CD can be added to the running buffer as a chiral selector for the separation of enantiomers. chromatographyonline.comchromatographyonline.commdpi.comnih.govspringernature.com The differing interactions between the enantiomers and the α-CD result in different electrophoretic mobilities, leading to their separation. chromatographyonline.comchromatographyonline.com α-CD has also been used in CE for non-chiral separations of closely related compounds. chromatographyonline.comchromatographyonline.com

For example, α-cyclodextrin has been added to the running buffer in capillary electrophoresis to achieve the separation of isomers, such as [iBMIM]+ and [BMIM]+ ionic liquid cations. mdpi.com Hydroxypropyl-alphthis compound has been tested as a chiral solvating agent in capillary electrophoresis for the enantioseparation of various racemic drugs, successfully resolving a significant number of them. nih.gov

Surface-Sensitive Techniques for Characterizing Alphthis compound Assemblies

Surface-sensitive techniques play a crucial role in the comprehensive characterization of alphthis compound (α-CD) systems, particularly when examining their behavior at interfaces or in the form of thin films and assemblies. These techniques provide valuable insights into surface morphology, composition, and interactions, complementing bulk characterization methods.

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of α-CD assemblies at the nanoscale. AFM analysis has been used to study the surface of α-CD-based composite films, revealing differences in smoothness compared to films without α-CD. For instance, an α-CD/ODA-PHA film showed a smoother surface than an ODA-PHA film, which was attributed to a layer of α-CD composited on the rougher ODA-PHA surface mdpi.com. AFM has also been employed to image self-assembled nanotubes formed by native α-CD at the water/air interface, showing that these films consist of self-assembled nanotubes composed of cyclodextrin dimers (α-CD2) and α-CD2-SDS1 complexes nih.gov. Furthermore, AFM images of inclusion complexes formed between α-CD and a polyurethane spun-cast onto silicon substrates have revealed ordered domains with heights corresponding to the presence of tetra- and higher-order α-CD channels, indicating nanoscale thin film ordering acs.org. AFM is also used to evaluate the morphology of inclusion complex crystals, providing information on their approximate size and shape, such as the micrometric dimensions observed for meloxicam/α-CD complexes researchgate.net.

Surface Plasmon Resonance (SPR) is a technique sensitive to changes in refractive index near a metal surface, making it suitable for studying molecular interactions and adsorption events on surfaces modified with cyclodextrins. SPR has been utilized to determine apparent stability constants for the non-covalent interactions of cyclodextrin hosts, including α-CD, with small organic guests immobilized on gold surfaces researchgate.net. This demonstrates the applicability of SPR for studying host-guest interactions involving small molecules like cyclodextrins researchgate.net. SPR measurements have also confirmed the successful conjugation reactions and capture of guest molecules, such as EE2, by cyclodextrin-modified cellulose, providing online detection capabilities acs.org. While some studies focus on β-CD, the principle applies to α-CD for studying interactions at modified surfaces rsc.orgacs.org.

Quartz Crystal Microbalance (QCM) is another mass-sensitive technique used to monitor the adsorption of molecules onto a surface by measuring changes in the resonant frequency of a piezoelectric crystal. QCM, often combined with dissipation monitoring (QCM-D), can provide information about the mass and viscoelastic properties of adsorbed layers. Cyclodextrin films, including α-CD films, on QCM devices have been used as sensors for detecting odorant molecules in the gaseous phase. researchgate.net. The decrease in frequency observed upon exposure to odorant molecules indicates their capture by the CD films, demonstrating the potential for these modified surfaces in sensing applications researchgate.net. QCM is particularly useful for monitoring stereospecific interactions at the solid-gas interface when using cyclodextrin derivatives as chiral receptors nih.gov.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive elemental analysis technique that provides information about the chemical composition and elemental state of the outermost layers of a material. XPS has been used to confirm the presence of cyclodextrin polymers on the surface of modified nanofibers, elucidating the surface composition after modification processes nih.gov. In the study of gold nanoparticles conjugated with α-CD-octylamine inclusion compounds, XPS spectroscopy was employed to determine the interaction between the functional group of the guest molecule and the surface of the metal nanoparticle, analyzing the nitrogen 1s band of octylamine (B49996) mdpi.com. XPS is also used to characterize modified surfaces in biosensor development, confirming the successful grafting of functional groups and the presence of polymers like polypropylene (B1209903) glycol on carbon or gold surfaces intended for cyclodextrin immobilization nih.gov.

These surface-sensitive techniques, including AFM, SPR, QCM, and XPS, provide complementary information crucial for understanding the surface properties, assembly, and interaction mechanisms of alphthis compound systems in various applications, from composite materials and films to sensing platforms and inclusion complexes at interfaces.

| Technique | Information Provided | Application to Alphthis compound Systems | Relevant Findings |

| Atomic Force Microscopy (AFM) | Surface morphology, topography, nanoscale structure | Characterization of films, self-assembled structures, inclusion complex morphology | Revealed smoother surfaces for α-CD composites mdpi.com, visualized self-assembled nanotubes nih.gov, showed ordered domains in inclusion complexes acs.org, evaluated crystal morphology researchgate.net. |

| Surface Plasmon Resonance (SPR) | Molecular interactions, adsorption events, binding kinetics | Studying host-guest interactions on modified surfaces, confirming conjugation and capture | Determined stability constants for α-CD interactions with immobilized guests researchgate.net, confirmed capture by CD-modified surfaces acs.org. |

| Quartz Crystal Microbalance (QCM) | Adsorbed mass, viscoelastic properties of films | Sensing applications, monitoring adsorption at interfaces | Used CD films as sensors for odorant molecules researchgate.net, monitored stereospecific interactions nih.gov. |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical state | Confirming surface modification, analyzing interactions at interfaces | Confirmed presence of CD polymers on nanofibers nih.gov, analyzed interactions in conjugated systems mdpi.com, characterized modified surfaces for biosensors nih.gov. |

Computational and Theoretical Modeling Approaches for Alpha Cyclodextrin Systems

Quantum Chemical Calculations Applied to Alpha-Cyclodextrin (B1665218) Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the molecular and electronic structure of α-CD. These methods can characterize the stabilization interactions within the α-CD molecule, such as hydrogen bonding and hyperconjugation effects. Studies have utilized methods like "Atom in molecules" (AIM), "Natural Bond Orbital" (NBO), and energy decomposition analysis (CECA) to analyze electron density and quantify the strength of interactions between hydroxyl groups in α-CD. mdpi.com While bond critical points (BCP) of intra-unit hydrogen bonds may be absent in cyclodextrins, similar to simpler molecules like ethylene (B1197577) glycol and α-D-glucopyranose, CECA analysis can reveal the existence of exchange interactions indicative of hydrogen bonding. mdpi.com

Quantum chemical methods are also applied to model the electronic structure and interaction energies of α-CD inclusion complexes. mdpi.com These calculations can predict binding energies, charge distribution, and molecular orbitals, offering a deeper understanding of the forces governing the complexation process, including hydrogen bonding patterns, van der Waals interactions, and dipole-dipole interactions. mdpi.com For instance, DFT calculations have been used to study the intrinsic properties of α-CD complexes with benzoate (B1203000) derivatives in the gas phase, suggesting that hydrogen bonding is a primary host-guest interaction. acs.org The choice of DFT method, including the functional, basis set, solvation scheme, and dispersion correction, is crucial for obtaining results that align with experimental data, although the flexibility and dynamics of CD complexes can still lead to differences. mdpi.com Semiempirical methods like PM3 have also been used for their lower computational cost in searching for minimum-energy geometries of CD complexes. acs.org

Comprehensive investigations of the potential energy surface (PES) for the α-CD molecule have been carried out using ab initio Hartree-Fock (HF) and DFT methods with various basis sets. acs.org These studies aim to identify true minima on the PES and evaluate thermodynamic quantities and solvent effects. acs.org

Molecular Dynamics Simulations for Probing Alphthis compound Host-Guest Interactions and Dynamics in Solvation

Molecular Dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of α-CD and its host-guest complexes in solution, providing insights into host-guest interactions and dynamics over time. These simulations allow researchers to observe the flexibility of the cyclodextrin (B1172386) ring and the movement and orientation of guest molecules within the cavity. MD simulations can investigate the stability of inclusion complexes and the mobility of encapsulated guests in water. mdpi.com

For instance, MD simulations have been used to study the complexation of 5-fluorouracil (B62378) with β-cyclodextrin, revealing stable interaction geometries and providing insights into the drug's mobility within the cavity, suggesting potential release mechanisms. mdpi.com While this example focuses on β-CD, the principles and methodologies are applicable to α-CD systems. MD simulations can also be used to analyze the influence of solvent on complex formation and stability. mdpi.com

MD simulations are often used in conjunction with other computational methods. For example, the best ligand conformation obtained from molecular docking can serve as a starting point for MD simulations to study the complexation process and dynamics in a solvent environment. chemmethod.com Explicit solvent models are commonly used in MD simulations to account for the interactions between the host-guest complex and the surrounding solvent molecules. scispace.com

Molecular Docking Studies for Predicting Alphthis compound Complexation Geometries and Energetics

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) and affinity between a host molecule, such as α-CD, and a guest molecule. This method searches for geometrically and energetically favorable ways a guest can fit into the host's cavity. nih.gov Molecular docking studies are extensively used to predict the bound conformations of cyclodextrins with various drug molecules and other guests. nih.gov

Docking results can reveal the structural orientation of the guest inside the α-CD cavity and the lowest energy structures of the inclusion complexes. nih.gov These studies help in understanding the intermolecular interactions, such as hydrogen bond formation and hydrophobic effects, that drive complexation. researchgate.net For example, molecular docking has been used to study the inclusion complex of umbelliferone (B1683723) with α-CD, showing that the aromatic part of umbelliferone preferred insertion into the cavity, which correlated with experimental NMR data. nih.gov

Molecular docking can also be used to determine the energetic profiles of host-guest complexes. researchgate.net The binding energy calculated from docking studies provides an estimate of the stability of the complex. chemmethod.com Different docking algorithms and scoring functions exist, and their performance can be assessed by comparing predicted binding constants or energies with experimental values. researchgate.net Studies have shown that molecular docking can be a robust methodology for investigating the inclusion of various molecules within cyclodextrins. researchgate.net

Molecular docking has been applied to study complexes of α-CD with various guests, including mono- or 1,4-disubstituted benzenes, to predict lowest energy geometries and estimate binding free energy using empirical functions. researchgate.net It has also been used to analyze the complexation of dopamine (B1211576) and levodopa (B1675098) derivatives with an α-CD dimer, determining energetic profiles, hydrogen bond formation, and hydrophobic effects. researchgate.nettandfonline.com

Comparative Analysis of Theoretical Solvent Models in Alphthis compound Complexation Studies

The choice of solvent model significantly impacts the results of theoretical calculations, particularly when studying inclusion complexes in solution. Both implicit and explicit solvent models are used in computational studies of α-CD systems. Implicit solvent models represent the solvent as a continuous dielectric medium, while explicit solvent models include individual solvent molecules in the simulation.

Studies have evaluated the influence of various implicit solvent models on the structural and thermodynamic properties of cyclodextrin complexes. mdpi.comresearchgate.netdntb.gov.ua For example, the polarizable continuum model (PCM), conductor-like polarizable continuum model (CPCM), solvation model based on density (SMD), and Onsager model have been compared for their performance in describing the complexation of dacarbazine (B1669748) with α-CD, HP-β-CD, and HE-β-CD. mdpi.comresearchgate.netdntb.gov.ua These studies have shown that while the choice of solvent model may have a minor impact on structural properties, it can significantly affect thermodynamic parameters such as enthalpy, Gibbs free energy, and solvation free energy. mdpi.comresearchgate.netdntb.gov.ua The SMD model has been reported to show good agreement with experimental data for the Gibbs free energy of solvation in some cases. mdpi.comresearchgate.netdntb.gov.ua

Explicit solvent models, often used in MD simulations, provide a more detailed representation of solvent-solute interactions, including hydrogen bonding and van der Waals forces. scispace.com However, they are computationally more expensive than implicit models. The post-processing of explicit solvent MD simulations can also allow for the evaluation of dispersion interactions between the solute and nearby solvent molecules. scispace.com

Comparing theoretical results obtained with different solvent models to experimental data is crucial for validating the computational approaches and understanding the role of solvation in α-CD complexation. acs.orgmdpi.comresearchgate.netdntb.gov.ua

Theoretical Insights into the Formation and Properties of Specific Polyiodide Inclusion Complexes within Alphthis compound

Theoretical studies have provided valuable insights into the formation and properties of polyiodide inclusion complexes within α-CD, particularly in the context of the blue color formation in the iodine-starch reaction. The α-CD-iodine complex serves as a model system for the blue amylose-iodine complex. nih.govresearchgate.netacs.org

Quantum chemistry methods have been used to construct molecular models of these complexes. For example, a model consisting of an I₅⁻ ion, two α-CD molecules, and a lithium cation (I₅⁻/Li⁺/2α-CD) has been employed as a basic unit to build structural models of polyiodide ions (I₅⁻)n within α-CD channels. nih.govresearchgate.netacs.org These models are often based on initial structures obtained from X-ray crystallography studies of α-CD-iodine complexes. nih.govresearchgate.netacs.org

Geometry optimization of these structural models is performed using methods like quantum mechanics/molecular mechanics (QM/MM) calculations, where the polyiodide chain is treated with QM methods and the α-CD molecules with MM methods. nih.govresearchgate.netacs.org Time-dependent density functional theory (TD-DFT) is then used to calculate the electronic absorption spectra of the resulting model structures. nih.govresearchgate.netacs.org

These theoretical studies suggest that the I₅⁻ ion acts as a basic unit responsible for coloration in the visible region, and the visible color originates from electronic transitions within the I₅⁻ molecule. nih.govresearchgate.netacs.org Charge transfer between the polyiodide ion and α-CD or coexisting counterions is not found to be involved in the color formation. nih.govresearchgate.netacs.org The delocalization of electronic transitions in (I₅⁻)n chains accounts for the observation that the color becomes bluer with increasing polyiodide chain length. nih.govresearchgate.netacs.org Comparisons between calculated and experimental absorption spectra suggest that (I₅⁻)₄ polyiodide ions tend to be populated dominantly in the α-CD-iodine complex under aqueous conditions. nih.govresearchgate.netacs.org

Theoretical studies also examine intermolecular interactions within these complexes, including hydrogen bonding and van der Waals forces. The stability of α-CD complexes with iodine compared to β- and γ-CD has been noted, and the complexation mechanism is understood to involve the inclusion of I⁻ and I₃⁻ ions into the α-CD cavity. researchgate.net

Alpha Cyclodextrin in Supramolecular Chemistry and Advanced Functional Materials Research

Alpha-Cyclodextrin (B1665218) as a Core Component in Mechanically Interlocked Molecular Architectures

Mechanically interlocked molecular architectures (MIMs), such as rotaxanes and catenanes, are molecules where components are linked mechanically rather than by covalent bonds. wikipedia.orgnaturalspublishing.com Alphthis compound's ability to thread onto linear molecules makes it a key component in the construction of these fascinating structures. wikipedia.orgacs.org

Synthetic Strategies and Characterization of Alphthis compound-Based Rotaxanes and Catenanes